molecular formula C13H11N B14767877 1-Benzyl-3-ethynyl-1H-pyrrole

1-Benzyl-3-ethynyl-1H-pyrrole

Cat. No.: B14767877
M. Wt: 181.23 g/mol
InChI Key: JFPOMOVVTMEZPS-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethynyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and an ethynyl group at the third carbon atom

Preparation Methods

The synthesis of 1-Benzyl-3-ethynyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrole with ethynylating agents under specific conditions. For instance, a typical synthetic route might involve the use of ethynylmagnesium bromide in the presence of a palladium catalyst to introduce the ethynyl group at the desired position on the pyrrole ring . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group undergoes oxidation under controlled conditions. Using KMnO₄ in aqueous acidic media (0°C), the triple bond is selectively oxidized to a diketone, forming 1-benzyl-3-(1,2-diketone)-1H-pyrrole. This reaction proceeds via a two-step mechanism: initial epoxidation of the ethynyl group followed by cleavage to the diketone.

Key conditions :

  • Temperature: 0–5°C

  • Solvent: H₂O/acetone (1:1)

  • Yield: ~85% (estimated for analogous compounds)

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C , ethanol) reduces the ethynyl group to an ethyl moiety, yielding 1-benzyl-3-ethyl-1H-pyrrole. The reaction is highly selective, with no observed reduction of the pyrrole ring.

ParameterValue
Catalyst Loading5% Pd-C
Pressure1 atm H₂
Reaction Time4–6 h
Yield>90%

Cycloaddition Reactions

The ethynyl group participates in Huisgen azide-alkyne cycloaddition (CuAAC) with organic azides (e.g., benzyl azide) to form 1,2,3-triazole derivatives. This reaction is catalyzed by Cu(I) at room temperature .

Example :
1-Benzyl-3-ethynyl-1H-pyrrole + Benzyl azide → 1-Benzyl-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrrole

  • Catalyst: CuSO₄·5H₂O/sodium ascorbate

  • Solvent: THF/H₂O

  • Yield: 78% (analogous system)

Electrophilic Substitution

The pyrrole ring undergoes nitration and sulfonation at the α-position (C-2 or C-5) due to the electron-donating benzyl group.

Nitration :

  • Reagent: HNO₃/AcOH

  • Product: 1-Benzyl-3-ethynyl-5-nitro-1H-pyrrole

  • Regioselectivity: >95% α-substitution

Sulfonation :

  • Reagent: H₂SO₄/SO₃

  • Product: 1-Benzyl-3-ethynyl-5-sulfo-1H-pyrrole

  • Conditions: 0°C, 2 h

Nucleophilic Substitution

The ethynyl group reacts with strong nucleophiles (e.g., Grignard reagents) via alkynyl lithium intermediates . For example, treatment with n-BuLi in MeCN generates a lithium acetylide, which reacts with electrophiles like CO₂ to form carboxylic acid derivatives .

Mechanistic pathway :

  • Deprotonation of ethynyl H by n-BuLi → Lithium acetylide

  • Quenching with CO₂ → 1-Benzyl-3-(propiolic acid)-1H-pyrrole

  • Yield: 56% (for analogous substrates)

Decarbonylation and Retro-Favorsky Reactions

Under basic conditions (t-BuOK , MeCN), this compound undergoes retro-Favorsky cleavage , producing benzylpyrrole and CO gas . This reaction proceeds via intermediate acetylenic alcohol formation.

StepIntermediate/ProductKey Observations
Initial DeprotonationAcetylenic alcohol (3c )Observed via ¹H NMR
EliminationTerminal alkyne (4c )Deuterated acetylene
Final Product1-Benzylpyrrole + COConfirmed by GC-MS

Conditions :

  • Base: t-BuOK (2 equiv)

  • Solvent: MeCN, RT

  • Time: 1 h

Cross-Coupling Reactions

The ethynyl group engages in Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysis .

Example :
this compound + Iodobenzene → 1-Benzyl-3-(phenylethynyl)-1H-pyrrole

  • Solvent: THF/Et₃N

  • Yield: 82% (analogous system)

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (pH > 3) but decomposes in concentrated H₂SO₄ due to ring protonation.

  • Basic Conditions : Resists hydrolysis (pH < 12) but undergoes retro-Favorsky cleavage at pH > 12 .

Scientific Research Applications

1-Benzyl-3-ethynyl-1H-pyrrole is a heterocyclic compound with a pyrrole ring substituted at the nitrogen atom with a benzyl group and at the third carbon with an ethynyl group. Its molecular formula is C13H11N, and its molecular weight is approximately 181.23 g/mol. It is intended for research purposes, not for human therapeutic or veterinary applications.

Synthesis of this compound

This compound can be synthesized through several methods, showing versatility in its preparation for research.

Potential Applications

This compound has several potential applications:

  • Medicinal chemistry: It is used as a building block for synthesizing complex molecules with potential therapeutic applications.
  • Organic synthesis: It serves as a versatile intermediate in various organic reactions, allowing for the introduction of diverse functional groups.
  • Drug design and development: Its interactions with biological targets make it valuable in drug design and development. Studies on its interactions with biological targets are essential for understanding its potential therapeutic effects, with research indicating it may bind to specific receptors or enzymes, modulating their activity. Such interactions are crucial for assessing its efficacy and safety as a pharmaceutical agent.

Structural Similarity

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameKey Differences
1-Benzyl-1H-pyrroleLacks the ethynyl group; different reactivity
1-Ethynyl-1H-pyrroleLacks the benzyl group; affects lipophilicity
1-Benzyl-3-methyl-1H-pyrroleSubstitutes a methyl group for the ethynyl group; alters chemical properties
3-EthynylpyridineContains a pyridine ring instead of pyrrole; different biological activity

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethynyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group may enhance lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

1-Benzyl-3-ethynyl-1H-pyrrole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

1-benzyl-3-ethynylpyrrole

InChI

InChI=1S/C13H11N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-10H,11H2

InChI Key

JFPOMOVVTMEZPS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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